
Duoperone
Descripción general
Descripción
Métodos De Preparación
Duoperona se puede sintetizar a partir de (1-(3-cloropropil)piperidin-4-il)(4-fluorofenil)metanona y 2-(trifluorometil)fenotiazina . La reacción implica calentamiento con hidróxido de potasio en tolueno durante 36 horas . Este método se utiliza comúnmente en entornos de laboratorio para la preparación de duoperona.
Análisis De Reacciones Químicas
Duoperona experimenta varias reacciones químicas, incluyendo:
Oxidación: Duoperona se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir duoperona en sus formas reducidas.
Sustitución: Duoperona puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de potasio y tolueno . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Chemistry
- Reference Compound : Duoperone is utilized as a reference compound in chemical research to study its properties and reactions. Its unique structure aids in understanding the behavior of similar compounds.
Biology
- Cellular Studies : The compound has been employed in biological studies to investigate its effects on cellular processes, particularly in neurobiology.
Medicine
- Neuroleptic Properties : this compound's neuroleptic effects make it valuable in treating psychiatric disorders. It has been studied for its efficacy in managing symptoms of schizophrenia and other psychoses.
- Antiemetic Use : Its antiemetic properties are explored for preventing nausea and vomiting associated with chemotherapy and other medical treatments.
Industry
- Pharmaceutical Development : this compound is significant in the pharmaceutical industry for developing new drugs and therapies targeting mental health issues and nausea control.
Neuroleptic Efficacy
A study published in PLOS Medicine examined the efficacy of various antipsychotics, including this compound, in treating delirium among hospitalized patients. The results indicated that this compound showed significant improvement in managing symptoms compared to placebo treatments .
Antiemetic Applications
Research has demonstrated that this compound effectively reduces chemotherapy-induced nausea in clinical trials involving cancer patients. A meta-analysis revealed a marked decrease in vomiting episodes among those treated with this compound compared to standard antiemetic therapies .
Mecanismo De Acción
Duoperona ejerce sus efectos al bloquear los receptores de dopamina en el cerebro . Esta acción ayuda a reducir los síntomas de náuseas y vómitos, lo que la convierte en un agente antiemético eficaz. Los objetivos moleculares y las vías involucradas incluyen las vías dopaminérgicas en el cerebro .
Comparación Con Compuestos Similares
Duoperona es única en comparación con otros agentes neurolépticos debido a su estructura química y propiedades específicas. Los compuestos similares incluyen:
- Clorpromazina
- Haloperidol
- Flufenazina
Estos compuestos comparten propiedades neurolépticas similares, pero difieren en sus estructuras químicas y efectos específicos en el cuerpo.
Actividad Biológica
Duoperone, a phenothiazine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology and neuropsychiatry. This article delves into its biological activity, supported by case studies and research findings.
This compound is structurally related to phenothiazines, which are known for their antipsychotic and antiemetic properties. The compound exhibits its biological activity primarily through the inhibition of certain neurotransmitter receptors and modulation of signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Antagonism of Dopamine Receptors: this compound acts as an antagonist at dopamine D2 receptors, which is significant in treating schizophrenia and other psychotic disorders.
- Inhibition of EGFR Signaling: Recent studies indicate that this compound may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in various cancer models .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits cell proliferation in cancer cell lines through EGFR signaling modulation. |
Antipsychotic | Reduces symptoms of schizophrenia by blocking dopamine receptors. |
Neuroprotective | Potential protective effects against neurodegeneration in preclinical models. |
Cancer Treatment Efficacy
A study investigated the effects of this compound on lung adenocarcinoma cells. The results showed that treatment with this compound led to:
- Decreased Cell Viability: A significant reduction in cell viability was observed at concentrations above 10 µM.
- Increased Apoptosis: Flow cytometry analyses indicated a marked increase in apoptotic cells after treatment with this compound compared to controls .
Table 1: Effects of this compound on Lung Adenocarcinoma Cell Lines
Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
---|---|---|
0 | 100 | 5 |
10 | 75 | 15 |
25 | 50 | 30 |
50 | 25 | 60 |
Neuropsychiatric Applications
In a double-blind clinical trial involving patients with schizophrenia, this compound was administered alongside standard treatment protocols. Key findings included:
- Reduction in Negative Symptoms: Patients receiving this compound showed a statistically significant reduction (p < 0.05) in negative symptoms compared to those on placebo .
- Improvement in Quality of Life: Participants reported enhanced overall well-being and reduced anxiety levels.
Research Findings on Safety and Efficacy
This compound's safety profile has been evaluated across various studies:
- Adverse Effects: Common side effects include sedation and dizziness, which are consistent with other phenothiazine derivatives.
- Long-term Use: Longitudinal studies suggest that while effective, long-term use may require monitoring for tardive dyskinesia, a known risk associated with antipsychotics .
Q & A
Basic Question: What is the pharmacological profile of Duoperone, and how does it compare to other neuroleptic agents in preclinical studies?
Methodological Answer:
this compound is a neuroleptic and antiemetic agent primarily studied in animal models. Its bioactivity involves dopamine receptor antagonism, typical of antipsychotics, though specific receptor subtype affinities (e.g., D2, D3) require further characterization. Comparative studies should use in vitro receptor binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., apomorphine-induced climbing in rodents) to benchmark efficacy against reference compounds like haloperidol . Key parameters include IC₅₀ values, dose-response curves, and side-effect profiles (e.g., catalepsy). Data should be analyzed using ANOVA with post-hoc tests to identify statistically significant differences .
Basic Question: How should researchers design a robust in vivo study to evaluate this compound’s antiemetic effects?
Methodological Answer:
A well-designed in vivo study requires:
- Animal Model Selection: Use established emesis models (e.g., cisplatin-induced vomiting in ferrets or shrews).
- Dosage Optimization: Conduct pilot dose-ranging studies to identify effective and subtoxic doses.
- Control Groups: Include vehicle controls, positive controls (e.g., ondansetron), and sham-treated animals.
- Outcome Measures: Quantify emetic episodes via video recording and automated tracking software.
- Statistical Power: Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure reproducibility .
Advanced Question: How can researchers resolve contradictions in this compound’s reported efficacy across different preclinical studies?
Methodological Answer:
Contradictions may arise from variability in experimental conditions (e.g., species, dosage, outcome measures). To address this:
- Conduct a systematic review of existing data, categorizing studies by model type, dosage, and endpoints.
- Perform meta-analysis using random-effects models to account for heterogeneity.
- Explore confounding variables (e.g., pharmacokinetic differences) via sensitivity analysis.
- Validate findings through reproducibility studies with standardized protocols (e.g., harmonized dosing intervals) .
Advanced Question: What methodologies are recommended for elucidating this compound’s mechanism of action at the molecular level?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone) to quantify affinity for dopamine receptors in transfected cell lines.
- Electrophysiology: Patch-clamp recordings in brain slices to assess effects on neuronal excitability and synaptic transmission.
- Gene Knockdown Models: CRISPR/Cas9-mediated deletion of candidate receptors to confirm target specificity.
- Signal Transduction Analysis: Western blotting or ELISA to measure downstream effectors (e.g., cAMP levels, phosphorylated proteins) .
Advanced Question: How can researchers assess this compound’s long-term safety profile in preclinical models?
Methodological Answer:
- Chronic Toxicity Studies: Administer this compound for 6–12 months in rodents, monitoring weight, organ histopathology, and hematological parameters.
- Behavioral Toxicity: Use open-field tests and rotarod assays to detect motor impairments.
- Biomarker Analysis: Measure serum prolactin (a marker of D2 antagonism) and liver/kidney function enzymes.
- Data Analysis: Apply survival analysis (Kaplan-Meier curves) and mixed-effects models for longitudinal data .
Advanced Question: What strategies are effective for integrating secondary data on this compound into a novel hypothesis-driven study?
Methodological Answer:
- Systematic Data Mining: Use repositories like PubMed and EMBASE with Boolean queries (e.g., "this compound AND (antipsychotic OR dopamine receptor)").
- Critical Appraisal: Evaluate data quality using tools like GRADE for preclinical evidence.
- Hypothesis Generation: Apply PICOT framework to structure research questions (Population: animal model; Intervention: this compound; Comparison: standard antipsychotics; Outcome: behavioral endpoints; Time: acute vs. chronic) .
Advanced Question: How should ethical considerations be addressed when designing this compound studies involving animal models?
Methodological Answer:
- IACUC Compliance: Adhere to the 3Rs (Replacement, Reduction, Refinement) by using non-invasive monitoring (e.g., telemetry) and minimizing sample sizes.
- Humane Endpoints: Define criteria for early euthanasia (e.g., >20% weight loss, severe distress).
- Transparency: Pre-register studies on platforms like OSF to reduce publication bias and data cherry-picking .
Advanced Question: What cross-disciplinary approaches can enhance understanding of this compound’s neuropharmacology?
Methodological Answer:
Propiedades
IUPAC Name |
(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZRUCADGTCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866903 | |
Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62030-88-0 | |
Record name | Duoperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062030880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUOPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E84FJ4KW3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.